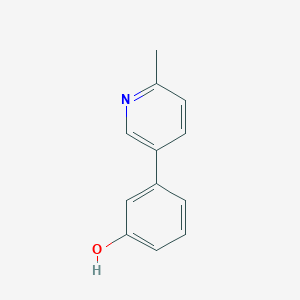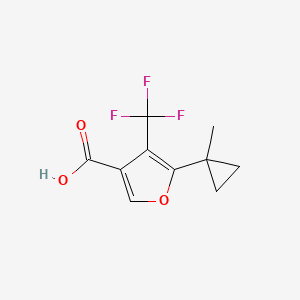
5-(1-Methylcyclopropyl)-4-(trifluoromethyl)furan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methylcyclopropyl)-4-(trifluoromethyl)furan-3-carboxylic acid is an organic compound characterized by the presence of a furan ring substituted with a methylcyclopropyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylcyclopropyl)-4-(trifluoromethyl)furan-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Methylcyclopropyl)-4-(trifluoromethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
5-(1-Methylcyclopropyl)-4-(trifluoromethyl)furan-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(1-Methylcyclopropyl)-4-(trifluoromethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Cyclopropyl)-4-(trifluoromethyl)furan-3-carboxylic acid
- 5-(1-Methylcyclopropyl)-4-(methyl)furan-3-carboxylic acid
- 5-(1-Methylcyclopropyl)-4-(trifluoromethyl)thiophene-3-carboxylic acid
Uniqueness
5-(1-Methylcyclopropyl)-4-(trifluoromethyl)furan-3-carboxylic acid is unique due to the presence of both a methylcyclopropyl group and a trifluoromethyl group on the furan ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H9F3O3 |
|---|---|
Poids moléculaire |
234.17 g/mol |
Nom IUPAC |
5-(1-methylcyclopropyl)-4-(trifluoromethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C10H9F3O3/c1-9(2-3-9)7-6(10(11,12)13)5(4-16-7)8(14)15/h4H,2-3H2,1H3,(H,14,15) |
Clé InChI |
OWGQXPNFKVZADB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C2=C(C(=CO2)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




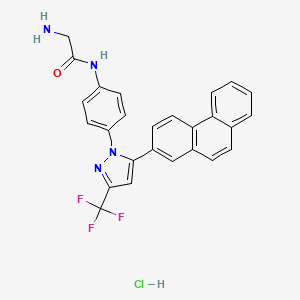

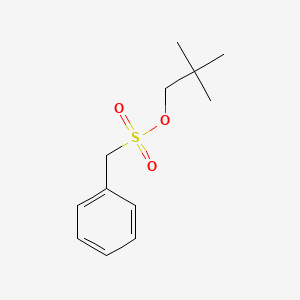


![3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine](/img/structure/B13150834.png)
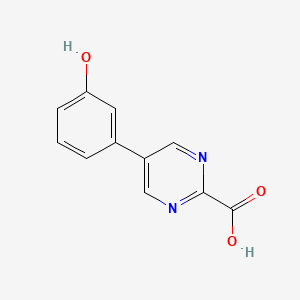
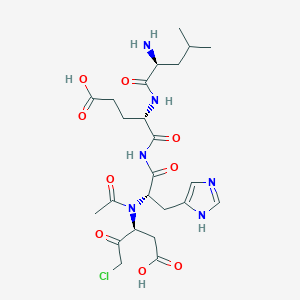
![[(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13150857.png)
![1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B13150868.png)
![(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13150874.png)
